molecular formula C26H22N2O6 B6288477 Fmoc-Dbz(o-Alloc)-OH CAS No. 2143465-53-4

Fmoc-Dbz(o-Alloc)-OH

Cat. No.: B6288477
CAS No.: 2143465-53-4
M. Wt: 458.5 g/mol
InChI Key: ISTMCIXGURCWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Dbz(o-Alloc)-OH: is a compound used in peptide synthesis. It is a derivative of dibenzofulvene and is often used as a protecting group for amino acids during peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group and an allyloxycarbonyl (Alloc) group, which are used to protect the amino and carboxyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dbz(o-Alloc)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.

    Protection of the Carboxyl Group: The carboxyl group is then protected using the Alloc group. This is done by reacting the Fmoc-protected amino acid with allyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Dbz(o-Alloc)-OH undergoes several types of reactions, including:

    Deprotection Reactions: The Fmoc and Alloc groups can be removed under specific conditions to reveal the free amino and carboxyl groups. Fmoc deprotection is typically achieved using piperidine, while Alloc deprotection is done using palladium catalysts.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds. This is usually done using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF)

    Alloc Deprotection: Palladium(0) catalysts in the presence of a nucleophile

    Coupling Reactions: DIC and HOBt in DMF

Major Products Formed

    Deprotected Amino Acid: After deprotection, the free amino acid is obtained.

    Peptide Chains: Through coupling reactions, peptide chains of varying lengths can be synthesized.

Scientific Research Applications

Fmoc-Dbz(o-Alloc)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of complex peptides and proteins.

    Biology: It aids in the study of protein structure and function.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the large-scale production of peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Fmoc-Dbz(o-Alloc)-OH involves the protection and deprotection of amino and carboxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Alloc group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Dbz(o-Boc)-OH: Uses tert-butoxycarbonyl (Boc) instead of Alloc for carboxyl protection.

    Fmoc-Dbz(o-Cbz)-OH: Uses benzyloxycarbonyl (Cbz) for carboxyl protection.

Uniqueness

Fmoc-Dbz(o-Alloc)-OH is unique due to its use of the Alloc group, which can be selectively removed using palladium catalysts. This provides an advantage in certain synthetic routes where selective deprotection is required.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c1-2-13-33-25(31)27-22-12-11-16(24(29)30)14-23(22)28-26(32)34-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-12,14,21H,1,13,15H2,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTMCIXGURCWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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